

# Lornoxicam-d3: Technical Safety & Bioanalytical Guide

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## Compound of Interest

Compound Name: Lornoxicam-d3

Cat. No.: B1162760

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## Executive Summary & Scope

**Lornoxicam-d3** is a stable isotope-labeled derivative of Lornoxicam, a potent oxicam-class non-steroidal anti-inflammatory drug (NSAID). It is primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis to normalize matrix effects and recovery variations.

While chemically similar to its non-labeled parent, the high potency of the core pharmacophore requires strict safety protocols. This guide synthesizes regulatory safety data (SDS) with practical laboratory workflows to ensure both operator safety and analytical integrity.

## Chemical Identification & Isotopic Architecture

Parameter	Technical Detail
Product Name	Lornoxicam-d3 (typically N-methyl-d3)
Parent Compound	Lornoxicam (Chlortenoxicam)
Parent CAS	70374-39-9 (Note: Specific CAS for d3 variant is often unassigned; safety data relies on parent read-across)
Molecular Formula	C <sub>13</sub> H <sub>7</sub> D <sub>3</sub> ClN <sub>3</sub> O <sub>4</sub> S <sub>2</sub> (Assuming methyl-d3 labeling)
Molecular Weight	~374.84 g/mol (approx. +3 Da shift from parent 371.[1]82)
Appearance	Yellow to Orange Crystalline Powder
Solubility	Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water (neutral pH)

## Isotopic Integrity Note

Expert Insight: The deuterium label is typically located on the N-methyl group of the thienothiazine ring. This position offers high metabolic stability and resistance to Hydrogen/Deuterium (H/D) exchange in protic solvents, making it a robust internal standard for pharmacokinetic (PK) studies.

## Hazard Profiling: The Mechanism of Toxicity

Unlike generic chemical hazards, the toxicity of **Lornoxicam-d3** is mechanism-based. As a potent COX-1/COX-2 inhibitor, its hazards are a direct extension of its pharmacological activity.

## GHS Classification (Derived from Parent)

- Acute Toxicity, Oral: Category 2 (Danger)[2][3]
- Hazard Statement: H300 - Fatal if swallowed.[2][3]
- Reproductive Toxicity: Category 2 (Suspected of damaging the unborn child).

## Mechanistic Pathway of Hazard

The following diagram illustrates why accidental ingestion or inhalation poses a severe risk, linking the molecular mechanism to the physiological hazard.

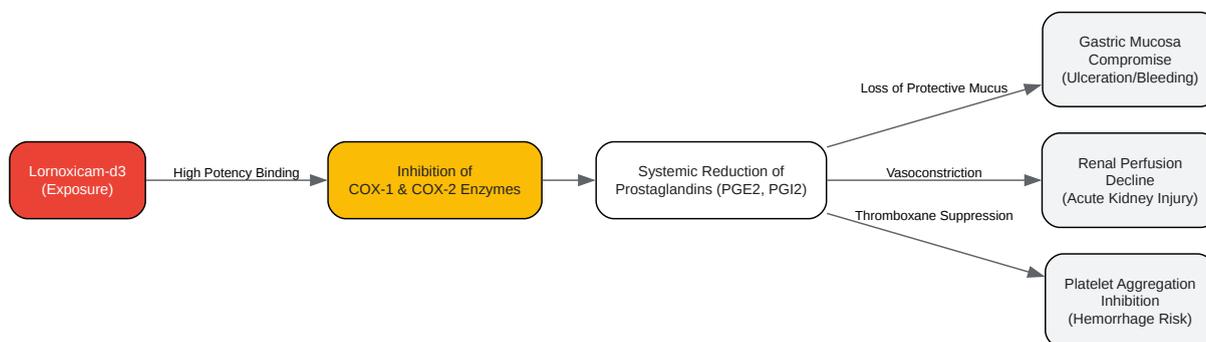


Figure 1: Mechanistic Cascade of Lornoxicam Toxicity

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## Handling, Storage, & Stability Protocols Environmental Control

- Light Sensitivity: Oxicams are photolabile. Exposure to UV/visible light causes rapid degradation (cyclization products).
  - Protocol: All handling must occur under yellow light or in amber glassware.
- Hygroscopicity: Moderately hygroscopic. Moisture uptake can alter weighing accuracy for quantitative standards.
  - Protocol: Equilibrate vials to room temperature before opening to prevent condensation.

## Storage of Deuterated Standards

To prevent isotopic dilution or chemical degradation:

- Solid State: Store at -20°C in a desiccator.
- Solution State:
  - Solvent: DMSO is preferred over Methanol for stock solutions. DMSO prevents potential (though rare) proton exchange and reduces evaporation risks.
  - Temperature: -80°C for long-term stock storage.

## Emergency Response & First Aid

Scenario	Immediate Action	Rationale
Inhalation	Move to fresh air. Administer Oxygen if breathing is labored. Call emergency services.	Potent COX inhibition can induce bronchospasm (aspirin-exacerbated respiratory disease mechanism).
Skin Contact	Wash with soap and water for 15 min. Discard contaminated clothing.[2]	Transdermal absorption is possible; systemic effects may follow.
Eye Contact	Rinse cautiously with water for 15 min. Remove contact lenses.	Physical irritant; acidic nature (enolic OH) can cause chemical irritation.
Ingestion	DO NOT induce vomiting. Rinse mouth. Transport to ER immediately.	High risk of GI perforation and acute toxicity (H300).

## Bioanalytical Application: LC-MS/MS Workflow

Role: Internal Standard (IS) for quantification of Lornoxicam in plasma/serum.

## Stock Solution Preparation Strategy

Objective: Create a stable, accurate primary stock while minimizing exposure.

## Reagents:

- Solvent A: DMSO (Anhydrous,  $\geq 99.9\%$ )
- Solvent B: Methanol (LC-MS Grade) - Use only for working dilutions.

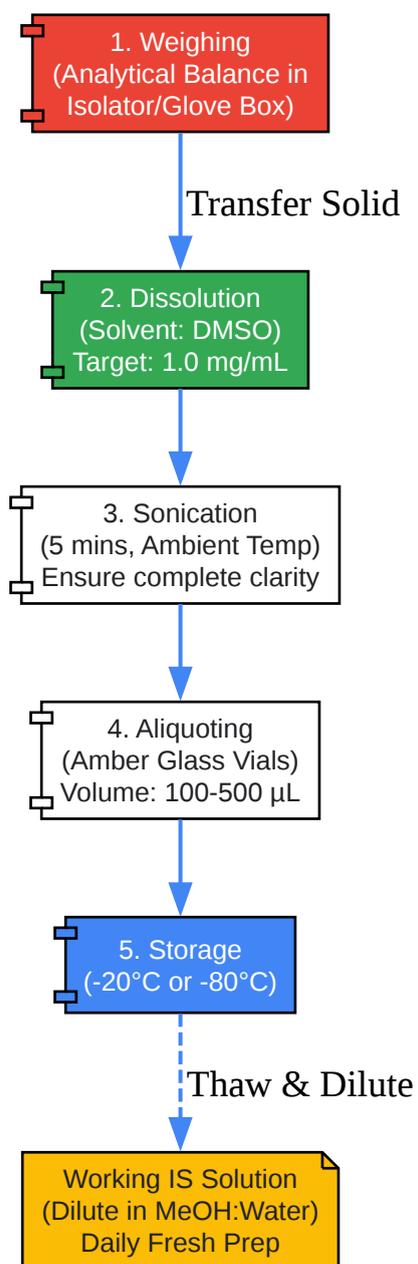


Figure 2: Safe Preparation Workflow for Lornoxicam-d3 Stock Solutions

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## Application Notes

- Mass Shift: **Lornoxicam-d3** provides a mass shift of +3 Da. Ensure your MS method resolution is sufficient to prevent isotopic overlap (crosstalk) from the natural M+2 isotopes of the parent (due to Sulfur/Chlorine content).
- Retention Time: Deuterated standards may exhibit a slight retention time shift (usually eluting slightly earlier) compared to the non-labeled parent on Reverse Phase columns. This is the "Deuterium Isotope Effect."
  - Validation Requirement: Ensure the integration window covers both the parent and the slightly shifted d3 peak.

## Physical & Chemical Properties Data<sup>[1][4][5][6][7][8]</sup>

Property	Value
Physical State	Solid (Crystalline)
Color	Yellow to Orange
Melting Point	225-230°C (Decomposes)
pKa	~4.7 (Enolic OH)
LogP	~1.8 (Lipophilic)
Solubility (Water)	Insoluble (at pH < 6)
Solubility (DMSO)	~25 mg/mL

## References

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## Sources

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